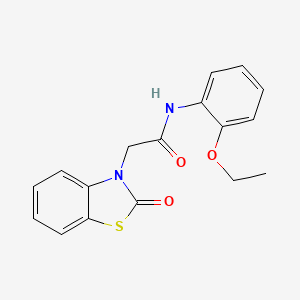![molecular formula C23H28N2O3 B5551770 [(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)
[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20999276 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Cleavage of Benzylic C-N Bond
Research by Wang, Devalankar, and Lu (2016) highlights the use of the 3-(diethylamino)benzyl (DEABn) group for releasing primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond. The study emphasizes the efficient release of primary and secondary amines in methanol, and tertiary amines in MeCN/water, improving yields and minimizing undesired dealkylation side reactions (Pengfei Wang, Dattatray A. Devalankar, Wenya Lu, 2016).
Synthesis of Potent Dual Inhibitor for Antitumor Agent
Gangjee et al. (2000) designed and synthesized a compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor applications. Their research demonstrated that these compounds exhibit higher inhibition than LY231514 against TS and DHFR, with significant potential in antitumor activity against various cell lines (A. Gangjee, J. Yu, J. McGuire, V. Cody, N. Galitsky, R. Kisliuk, S. Queener, 2000).
Analgesic and Neurobehavioral Activity
Massa et al. (1989) investigated the pharmacological profile of certain pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, focusing on their analgesic, antiinflammatory, and neuropsychobehavioural effects. These compounds offer insights into potential applications in pain management and neurological behavior modification (S. Massa, F. Corelli, M. Artico, A. Mai, R. Silvestri, G. Pantaleoni, G. Palumbo, D. Fanini, R. Giorgi, 1989).
Synthesis of Multisubstituted Pyrroles
Liu et al. (2017) reported a method for the synthesis of pyrroles using a one-pot sequential 1,3-dipolar cycloaddition/aromatization reaction sequence. This research contributes to the field of organic synthesis, particularly in creating multisubstituted pyrroles from alkenes, which have wide-ranging applications (Y. Liu, Huayou Hu, Xiang Wang, Sanjun Zhi, Y. Kan, Chao Wang, 2017).
Zukünftige Richtungen
Further studies could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its photophysical properties given the presence of the chromeno[3,4-c]pyrrole core and the potential for interesting electronic interactions within the molecule .
Eigenschaften
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(diethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-24(4-2)18-11-9-17(10-12-18)22(27)25-13-20-19-7-5-6-8-21(19)28-16-23(20,14-25)15-26/h5-12,20,26H,3-4,13-16H2,1-2H3/t20-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVJHUYBMOTSQM-NFBKMPQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5551698.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)
![1'-(MORPHOLINE-4-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B5551764.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)
